molecular formula C15H11NO7 B15354100 4-(2-(Methoxycarbonyl)-4-nitrophenoxy)benzoic Acid

4-(2-(Methoxycarbonyl)-4-nitrophenoxy)benzoic Acid

Cat. No.: B15354100
M. Wt: 317.25 g/mol
InChI Key: CMCYPGIAPODUTH-UHFFFAOYSA-N
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Description

4-(2-(Methoxycarbonyl)-4-nitrophenoxy)benzoic Acid is a complex organic compound characterized by its nitro and methoxycarbonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Methoxycarbonyl)-4-nitrophenoxy)benzoic Acid typically involves multi-step organic reactions. One common method starts with the nitration of 4-hydroxybenzoic acid to introduce the nitro group, followed by esterification to add the methoxycarbonyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions may use agents like tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its nitro and ester groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-(2-(Methoxycarbonyl)-4-nitrophenoxy)benzoic Acid can be employed in the study of enzyme inhibition or as a probe in biochemical assays.

Medicine: Potential medicinal applications include its use as a precursor for drug development. Its reactivity with biological molecules can be harnessed to create therapeutic agents.

Industry: In the industrial sector, this compound may find use in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 4-(2-(Methoxycarbonyl)-4-nitrophenoxy)benzoic Acid exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

  • 4-(Methoxycarbonyl)aniline

  • 4-Nitrobenzoic Acid

  • 4-Hydroxybenzoic Acid

Uniqueness: 4-(2-(Methoxycarbonyl)-4-nitrophenoxy)benzoic Acid is unique due to the combination of its nitro and methoxycarbonyl groups, which provide distinct reactivity compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for research and development.

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Properties

Molecular Formula

C15H11NO7

Molecular Weight

317.25 g/mol

IUPAC Name

4-(2-methoxycarbonyl-4-nitrophenoxy)benzoic acid

InChI

InChI=1S/C15H11NO7/c1-22-15(19)12-8-10(16(20)21)4-7-13(12)23-11-5-2-9(3-6-11)14(17)18/h2-8H,1H3,(H,17,18)

InChI Key

CMCYPGIAPODUTH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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